(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide is a naturally occurring, non-essential amino acid derived from L-proline. It serves as a key building block for various biologically active compounds and is frequently utilized in peptide synthesis and pharmaceutical research. Its unique structure and properties make it a valuable tool in studying protein structure and function.
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide, also known as (2S,4R)-4-hydroxyproline amide, is a chiral compound that belongs to the class of pyrrolidine derivatives. Its structure features a five-membered ring containing nitrogen, with hydroxyl and carboxamide functional groups that significantly influence its chemical properties and biological activities. The stereochemistry of this compound, denoted by the (2S,4R) configuration, is crucial for its interactions in biological systems, particularly in enzyme binding and activity modulation .
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide is classified under:
The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and time are critical for optimizing yield and purity. Automated peptide synthesizers are often employed in industrial settings for large-scale production .
The molecular formula of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide is with a molecular weight of approximately 131.13 g/mol. The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxamide group at the 2-position.
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide can undergo several chemical transformations:
These reactions expand the utility of the compound in synthetic organic chemistry and medicinal applications .
The mechanism of action for (2S,4R)-4-hydroxypyrrolidine-2-carboxamide primarily involves its interaction with specific biological targets such as enzymes or receptors. The compound's stereochemistry allows it to fit into active sites effectively, facilitating binding and modulating enzymatic activity. The presence of hydroxyl and benzoyl groups enables the formation of hydrogen bonds and other non-covalent interactions with amino acid residues in target proteins .
The compound's solubility and stability make it suitable for various applications in organic synthesis and pharmaceutical development .
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide has significant applications in:
This compound's unique structure and properties make it an important subject of study in both academic research and industrial applications .
The stereoselective synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide leverages L-hydroxyproline as a chiral template, exploiting its inherent (2S,4R) configuration to bypass racemization risks. This chiral pool approach begins with N-protection of commercially available L-hydroxyproline using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, followed by controlled activation of the C-2 carboxylic acid. As demonstrated by Vulcanchem protocols, carboxyl activation typically employs thionyl chloride to form the acyl chloride intermediate, which subsequently reacts with aqueous ammonia or ammonium bicarbonate to yield the carboxamide functionality [9]. Critical to preserving stereochemical integrity is maintaining sub-zero temperatures (0–5°C) during activation and coupling to prevent epimerization at the C-2 stereocenter [9].
Alternative routes utilize catalytic asymmetric hydrogenation of dehydroproline derivatives. For instance, rhodium(I) complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) enable enantioselective reduction of 2,5-didehydropyrrolidine-2-carboxamides, achieving enantiomeric excess (ee) >98% under optimized pressures (50–100 psi H₂). The 4-hydroxy group is introduced via stereospecific syn-hydroxylation of a 4-prolyl enol ether precursor using osmium tetroxide with a cinchona alkaloid-derived chiral ligand ((DHQD)₂PHAL), securing the requisite (4R) configuration [3]. This method’s robustness is evidenced by its scalability to multigram quantities without racemization.
Table 1: Enantioselective Synthesis Approaches from Proline Derivatives
Strategy | Key Reagents/Conditions | Yield (%) | ee (%) | Stereocontrol Mechanism |
---|---|---|---|---|
Chiral pool (L-hydroxyproline) | SOCl₂, NH₄HCO₃, 0–5°C | 85–92 | >99 | Inherent chirality preservation |
Asymmetric hydrogenation | [Rh((R,R)-Et-DuPhos)(COD)]⁺, 50 psi H₂ | 78 | 98 | Chiral catalyst mediation |
Catalytic syn-hydroxylation | OsO₄, (DHQD)₂PHAL, t-BuOH/H₂O | 70 | 97 | Ligand-accelerated dihydroxylation |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide into complex peptidomimetics, leveraging Fmoc/tBu chemistry for orthogonal protection. The hydroxyl group is typically protected as a tert-butyldimethylsilyl (TBS) ether or tert-butyl ether, while the carboxamide remains unprotected. Resin selection is critical: Wang or 2-chlorotrityl chloride (2-CTC) resins anchor the C-terminus via ester linkages, permitting mild cleavage with 20–50% hexafluoroisopropanol in dichloromethane to preserve acid-labile groups [4] [10].
Coupling employs aminium-based activators (e.g., HATU, HBTU) with 1-hydroxy-7-azabenzotriazole (HOAt) in N,N-dimethylformamide (DMF), enhancing efficiency for sterically hindered pyrrolidine monomers. Real-time monitoring via conductivity sensors or chromophore release (e.g., dibenzofulvene-piperidine adduct during Fmoc deprotection) ensures >99% coupling completeness per cycle [10]. For sequences prone to aggregation, pseudoproline dipeptide systems incorporating the hydroxypyrrolidine unit mitigate secondary structure formation, as validated in corticotropin-releasing factor syntheses [8]. Microwave-assisted SPPS (50°C, 30 W) reduces coupling times from hours to minutes while maintaining enantiopurity [10].
Table 2: SPPS Parameters for Incorporating (2S,4R)-4-Hydroxypyrrolidine-2-Carboxamide
SPPS Component | Recommendation | Purpose |
---|---|---|
Resin | 2-CTC resin (0.4–0.6 mmol/g loading) | Mild acidic cleavage (0.5% TFA in DCM) |
Hydroxyl protection | tert-Butyldimethylsilyl (TBS) | Orthogonal to Fmoc deprotection |
Activator system | HATU/HOAt/DIEA (4:4:8 equiv) | High coupling efficiency, low racemization |
Aggregation mitigation | Pseudoproline dipeptide at i+1 position | Disrupts β-sheet formation |
Cleavage cocktail | 20% HFIP/DCM, 5 × 10 min | Preserves stereochemistry and side chains |
The Sharpless asymmetric aminohydroxylation (AA) constructs the pyrrolidine core with concurrent installation of C-4 hydroxyl and C-2 carboxamide groups in a single stereodefined operation. This method employs N-chloroacetyl-protected allyl glycine derivatives as substrates, reacting with osmium tetroxide (0.2–2 mol%) and chiral ligands (e.g., (DHQD)₂PHAL) in tert-butanol/water mixtures. The reaction proceeds via syn-addition across the alkene, with the chloramine salt serving as the nitrogen source, directly yielding 4-hydroxyproline carboxamide precursors [3].
Stereoselectivity arises from ligand-controlled facial discrimination: (DHQD)₂PHAL favors 4R diastereomers, achieving de >95% at –20°C. Post-AA, the N-chloroacetyl group is cleaved by thiourea-mediated reduction, followed by spontaneous lactamization to form the pyrrolidine ring. Final hydrolysis under controlled pH (pH 10, Na₂CO₃) delivers the carboxamide without epimerization [3]. This route’s efficiency is highlighted in syntheses of GABA uptake inhibitors, where the 4R configuration is crucial for bioactivity [6].
Table 3: Catalytic Asymmetric Aminohydroxylation (AA) Parameters
Substrate | Ligand System | Temperature (°C) | diastereomeric excess (de%) | Product Configuration |
---|---|---|---|---|
N-Chloroacetyl allylglycine | (DHQD)₂PHAL | –20 | 96 | (2S,4R) |
N-Boc allylglycine | (DHQ)₂Pyr | 25 | 88 | (2R,4S) |
N-Cbz allylglycine methyl ester | (DHQD)₂AQN | 0 | 92 | (2S,4R) |
The 4-hydroxy and carboxamide moieties in (2S,4R)-4-hydroxypyrrolidine-2-carboxamide serve as handles for diversification, enabling structure-activity relationship (SAR) exploration without compromising stereocenters. Hydroxyl group modifications include Mitsunobu etherification using triphenylphosphine/diethyl azodicarboxylate (DEAD) with carboxylic acids to generate esters, or Williamson ether synthesis with alkyl halides under phase-transfer conditions (50% NaOH, tetrabutylammonium bromide). Critically, the C-4 hydroxyl’s axial orientation enhances nucleophilicity, facilitating O-alkylation at room temperature within 2 hours [2].
Carboxamide derivatization exploits dehydrative coupling: activation with phosphorus oxychloride generates a nitrilium intermediate, trapped by nucleophiles (amines, hydrazines) to form amidines or hydrazides [9]. Alternatively, Hofmann rearrangement using [bis(trifluoroacetoxy)iodo]benzene converts the carboxamide to a Boc-protected amine, enabling peptide chain elongation at the C-2 position [9]. These transformations underpin bioactive analogues; for instance, N-alkylation with 4-fluorobenzyl bromide yielded a compound exhibiting 2-fold greater potency than sorafenib in hepatocellular carcinoma models [1].
Table 4: Post-Functionalization Reactions and Applications
Reaction Type | Reagents/Conditions | Products | Biological Relevance |
---|---|---|---|
O-Alkylation | NaH, alkyl bromide, DMF, 0°C→RT | 4-Alkoxy pyrrolidine carboxamides | Enhanced metabolic stability |
O-Acylation | Ac₂O, DMAP, CH₂Cl₂, 25°C | 4-Acyloxy derivatives | Prodrugs for improved absorption |
Carboxamide → amidine | POCl₃, RNH₂, pyridine, 60°C | Amidines | PKCδ activators in HCC therapy |
Hofmann rearrangement | PhI(OCOCF₃)₂, Boc₂O, CH₃CN | N-Boc-2-amino derivatives | Peptidomimetic synthesis |
Stereoselectivity is paramount during functionalization: bulky electrophiles exhibit trans-diaxial addition to the pyrrolidine ring due to conformational locking by the C-4 hydroxyl. Nuclear magnetic resonance (NMR) studies confirm that 4-substituents adopt equatorial positions to minimize 1,3-diaxial interactions [7]. This stereoelectronic control enables rational design of analogues with defined three-dimensional pharmacophores.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: